Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate
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Overview
Description
Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate is a heterocyclic compound that features a fused thiazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with ethyl 2-cyano-3-ethoxyacrylate, followed by heating under reflux in the presence of anhydrous aluminum chloride (AlCl3) to induce intramolecular cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are still ongoing, but it is believed to involve interactions with key proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring system and exhibit comparable chemical properties.
Thiazolopyridines: These compounds also feature a thiazole and pyridine ring system, making them structurally similar to Methyl 5-oxothiazolo[3,2-a]pyridine-7-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methyl ester group
Properties
Molecular Formula |
C9H7NO3S |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 5-oxo-[1,3]thiazolo[3,2-a]pyridine-7-carboxylate |
InChI |
InChI=1S/C9H7NO3S/c1-13-9(12)6-4-7(11)10-2-3-14-8(10)5-6/h2-5H,1H3 |
InChI Key |
XAGWQWPTQYXZPN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=CSC2=C1 |
Origin of Product |
United States |
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